![molecular formula C6H8O4 B1618727 Methyl 5-oxotetrahydrofuran-2-carboxylate CAS No. 3885-29-8](/img/structure/B1618727.png)
Methyl 5-oxotetrahydrofuran-2-carboxylate
Overview
Description
Methyl 5-oxotetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C6H8O4 . It is also known by other synonyms such as methyl 5-oxooxolane-2-carboxylate .
Synthesis Analysis
The synthesis of this compound involves several steps. A study describes the catalytic asymmetric vinylogous addition performed in a flame-dried round-bottomed flask with a Teflon-coated magnetic stirring bar . The process involves the use of various chemicals and specific conditions, including temperature and atmospheric controls .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 144.125 Da, and the monoisotopic mass is 144.042252 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require specific conditions for successful completion. For instance, the hydrogenation of biomass-derived methyl furoate was investigated on Ni–SiO2 catalysts with different Ni contents prepared by a deposition–precipitation method .It is stored at a temperature of 4°C . The InChI code for the compound is 1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3 .
Scientific Research Applications
Synthesis of Complex Molecules
Methyl 5-oxotetrahydrofuran-2-carboxylate plays a crucial role in the synthesis of spirolactones, showcasing its utility in generating chiral molecules. Pirc et al. (2002) demonstrated that treating this compound with potassium cyanide in acetic acid yields a product that acts as a chiral dipolarophile in 1,3-dipolar cycloadditions. This reaction facilitates the synthesis of spirolactones, indicating its potential in producing complex organic structures with significant diastereomeric excess (Pirc, Rečnik, Škof, Svete, Golič, Meden, & Stanovnik, 2002).
Epigenetic Modifications
The compound has indirectly contributed to understanding DNA modifications critical for gene regulation. Research by Tahiliani et al. (2009) on the conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA has shed light on the active DNA demethylation pathways, where TET1 enzyme plays a significant role. Although this compound is not directly involved, the methodologies and insights from these studies provide a foundation for understanding the chemical modifications and interactions at the genomic level (Tahiliani, Koh, Shen, Pastor, Bandukwala, Brudno, Agarwal, Iyer, Liu, Aravind, & Rao, 2009).
Safety and Hazards
Methyl 5-oxotetrahydrofuran-2-carboxylate is classified as harmful. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Future Directions
Methyl 5-oxotetrahydrofuran-2-carboxylate and its derivatives are widely used as raw materials and intermediates in various industries, including medicine, pesticides, and dyes . Future research directions could focus on improving the synthesis process, understanding the mechanism of action, and exploring new applications for this compound.
properties
IUPAC Name |
methyl 5-oxooxolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPZLNLFDYSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339794 | |
Record name | Methyl 5-oxotetrahydrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3885-29-8 | |
Record name | Methyl 5-oxotetrahydrofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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